2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole
Description
2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole (CAS: 1257220-44-2) is a brominated derivative of indenocarbazole, a fused polycyclic aromatic system with a unique electronic structure. Its molecular formula is C₂₇H₂₀BrN, with a molecular weight of 438.358 g/mol and a density of 1.4±0.1 g/cm³ . The compound features a rigid indenocarbazole core substituted with bromine at position 2, methyl groups at position 7, and a phenyl group at position 4. These substituents enhance its thermal stability and electronic tunability, making it a critical intermediate in synthesizing optoelectronic materials, particularly for organic light-emitting diodes (OLEDs) and host matrices .
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, brominated indenocarbazole reacts with (9-phenyl-9H-carbazol-3-yl)boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃, yielding functionalized derivatives with high purity (73% yield) after column chromatography . Its thermal stability is evidenced by a high decomposition temperature (TGA: >300°C), and its electrochemical properties, such as a HOMO level of -5.4 eV, align with requirements for OLED host materials .
Properties
IUPAC Name |
2-bromo-7,7-dimethyl-5-phenylindeno[2,1-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN/c1-27(2)23-11-7-6-10-19(23)20-15-22-21-14-17(28)12-13-25(21)29(26(22)16-24(20)27)18-8-4-3-5-9-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEDTMHPBMLCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=C(N4C6=CC=CC=C6)C=CC(=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Starting Material : 12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole (7.5 g) is dissolved in anhydrous N,N-dimethylformamide (DMF, 53 mL).
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Bromination : N-Bromosuccinimide (NBS, 3.72 g) is added incrementally under ice-cooling to suppress side reactions.
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Stirring and Quenching : The mixture is stirred for 9 hours at 0–5°C, left overnight, and quenched with water (260 mL).
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Isolation : The precipitated product is filtered and washed to obtain 8.67 g of the target compound.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0–5°C (ice-cooled) |
| Reaction Time | 9 hours + overnight aging |
| Molar Ratio (NBS:Substrate) | 1:1 |
| Yield | 94.6% |
This method leverages DMF’s polar aprotic nature to stabilize the transition state during bromination. The ice-cooled conditions minimize thermal decomposition, while the extended aging period ensures complete conversion.
Industrial-Scale Considerations
The Hodogaya method’s high yield and simplicity make it industrially viable. Key scale-up factors include:
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Solvent Recovery : DMF’s high boiling point (153°C) complicates distillation, necessitating alternative solvents like THF for large batches.
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Waste Management : Neutralization of excess NBS generates succinimide, requiring alkaline hydrolysis for safe disposal.
Comparative Analysis of Methods
| Method | Yield | Temperature | Catalysts/Reagents | Scalability |
|---|---|---|---|---|
| NBS Bromination | 94.6% | 0–5°C | NBS, DMF | High |
| Suzuki Coupling | N/A | 150–160°C | Pd(PPh₃)₄, Triethyl phosphate | Moderate |
| Domino Annulation | 25–65% | 80–100°C | ZnBr₂, InBr₃ | Low |
The NBS bromination remains superior in yield and scalability, while emerging strategies offer routes to diversify the carbazole core.
Chemical Reactions Analysis
2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boron reagents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its structural analogs have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study :
A related compound exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating strong antiproliferative effects. The mechanism involved mitochondrial pathways that lead to programmed cell death .
Antimicrobial Properties
Compounds similar to 2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Research Findings :
A study on derivatives indicated significant antibacterial effects, with some compounds achieving minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant bacterial strains .
| Activity Type | Target Organism/Cell Line | Mechanism of Action | IC50/MIC Value |
|---|---|---|---|
| Anticancer | MDA468 (Breast Cancer) | Induction of apoptosis | 0.05 μM |
| Antimicrobial | Various Bacteria | Disruption of bacterial cell wall | <10 µg/mL |
Synthesis Yield Data
| Reactants Used | Yield (%) |
|---|---|
| 12,12-Dimethyl-10-phenyl-indeno[2,1-b]carbazole + N-bromosuccinimide | 94.6% |
Mechanism of Action
The mechanism of action of 2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The indeno[2,1-b]carbazole framework may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Indenocarbazole derivatives are widely modified for optoelectronic applications. Key structural analogues include:
Functional Comparisons
2.2.1 Charge Transfer Efficiency
- SPS-Cbz exhibits superior hole transfer in amine-free CsPbBr₃ PNCs, achieving a hole transfer rate constant (Kₕₜ ) of 6.96 × 10⁸ s⁻¹ , threefold higher than conventional amine-based PNCs. This enhances photocurrent density by 2× .
- 2-Bromo-indenocarbazole derivatives, such as DMIC-TRZ, demonstrate balanced charge transport in OLEDs due to their bipolar character (electron-deficient bromine and electron-rich carbazole), enabling external quantum efficiencies (EQE) >20% .
2.2.2 Optoelectronic Performance
2.2.3 Thermal and Morphological Stability
- DMIC-TRZ and FC-BCz-PQZ exhibit glass transition temperatures (T_g ) >150°C, critical for preventing crystallization in OLED layers .
- 2-Bromo-indenocarbazole derivatives show higher thermal stability (decomposition at 584°C) compared to non-brominated analogues (e.g., SPS-Cbz decomposes at ~400°C) due to bromine’s electron-withdrawing effects .
Key Findings and Significance
- Bromine Substitution: Enhances electronic affinity and reactivity, making 2-bromo-indenocarbazole a versatile intermediate for high-performance OLED hosts .
- Alkyl vs. Aryl Substituents : Methyl/ethyl groups at position 7 improve thermal stability and charge transport, while bulky aryl groups (e.g., triazine in DMIC-TRZ) reduce aggregation-induced quenching .
- Thiophene Bridging : In CFT1, a thiophene π-bridge extends conjugation, boosting light absorption and DSSC efficiency .
Biological Activity
2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole (CAS Number: 1257220-44-2) is a compound belonging to the indeno[2,1-b]carbazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C27H20BrN
- Molecular Weight : 438.36 g/mol
- Synthesis : The compound can be synthesized using N-bromosuccinimide in N,N-dimethylformamide, yielding a product with a high purity level (94.6%) .
Antitumor Activity
Recent studies have indicated that derivatives of carbazole compounds exhibit significant antitumor effects. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Some carbazole derivatives have demonstrated potent inhibitory activity against cyclin D1/CDK4, leading to antiproliferative effects on human carcinoma cell lines such as HCT116 and NCI-H460 .
- Cytotoxicity : Specific carbazole derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds with IC50 values ranging from 35.6 µg/mL to 80.0 µg/mL against MCF-7 breast cancer cells were reported .
Neuroprotective Properties
Carbazole derivatives are also being explored for their neuroprotective capabilities:
- Protection Against Neurodegeneration : Some studies suggest that certain carbazole compounds can inhibit cell death in dopaminergic neurons, which is crucial for conditions like Parkinson's disease .
Case Studies
- Antitumor Efficacy :
- Neuroprotective Effects :
The biological activities of this compound and its derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For example:
- STAT3 Inhibition : Some carbazole derivatives have been shown to inhibit STAT3 activation, a transcription factor linked to tumorigenesis .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic conditions for achieving high yields of 2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole?
High yields (up to 85%) are achieved using palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like tricyclohexylphosphine tetrafluoroborate in polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (200°C for 12 h). Precise control of reaction time, inert atmosphere (N₂), and post-reaction purification via column chromatography or recrystallization are critical . Bromination of the parent carbazole core using N-bromosuccinimide (NBS) in DMF at 0°C yields 70% of the brominated derivative, requiring careful stoichiometric control to avoid over-bromination .
Q. How can bromination of the indenocarbazole core be efficiently performed?
Bromination is optimized using NBS in DMF under nitrogen at 0°C, followed by vacuum filtration and ethanol washing. This method avoids side reactions and ensures regioselectivity at the 2-position of the carbazole moiety. Yield improvements (70%) are linked to controlled reagent addition and low-temperature conditions .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) for structural confirmation, with characteristic peaks at δ 1.54 ppm (dimethyl groups) and aromatic protons between δ 7.20–8.55 ppm .
- Photoluminescence (PL) and UV-vis spectroscopy to assess emission profiles (e.g., violet emission at 407 nm) and bandgap properties .
- Cyclic voltammetry (CV) for HOMO/LUMO determination (e.g., HOMO = -5.48 eV, LUMO = -2.48 eV) .
- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition >300°C) .
Q. How does this compound function in OLED devices?
As a violet emitter, it enables narrowband emission (FWHM ~17 nm) with high external quantum efficiency (>5%) due to its rigid, fused-ring structure that suppresses non-radiative decay. Host-guest doping in OLED layers (e.g., 1–3 wt% in InCz23DMeTz) optimizes charge transport and exciton confinement, achieving CIE y coordinates <0.03 for pure violet light .
Q. What are the safety protocols for handling this compound?
Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in dry, ventilated areas away from ignition sources. No specific toxicity data are reported, but general carbazole precautions apply (e.g., avoid environmental release) .
Advanced Research Questions
Q. What strategies resolve low yield issues in Suzuki couplings for derivatives?
Catalyst selection (e.g., Pd(PPh₃)₄) and ligand optimization (e.g., XPhos) enhance cross-coupling efficiency. Solvent mixtures (toluene/EtOH/H₂O) and degassed conditions improve boronic acid reactivity. Post-reaction purification via column chromatography with silica gel and train sublimation increases purity (>99%) .
Q. How to design experiments to enhance OLED efficiency using this compound?
- Doping concentration optimization : Test 1–5 wt% in host matrices (e.g., InCz23DMeTz) to balance exciton utilization and efficiency roll-off .
- Structural modifications : Meta-oriented fusion of carbazole subunits (e.g., m-FLDID) narrows emission bandwidth and improves PL quantum yield by restricting π-conjugation .
Q. How does computational modeling aid in understanding its electronic properties?
Density functional theory (DFT) calculates frontier orbital distributions, predicting charge transport behavior. Molecular docking studies simulate interactions with host materials (e.g., TAPC), guiding material design for reduced efficiency roll-off .
Q. What methods evaluate charge transfer dynamics in perovskite hybrids?
Time-resolved PL and transient absorption spectroscopy measure hole transfer rates (e.g., Kₕₜ = 6.96 × 10⁸ s⁻¹ in amine-free CsPbBr₃ PNCs). Photocurrent density assays (e.g., doubled current with SPS-Cbz) validate charge separation efficiency .
Q. How to address discrepancies in reported synthesis yields?
Variability arises from catalyst loading (1–5 mol%), solvent polarity, and reaction time. Systematic DOE (design of experiments) can identify critical factors. For example, extending reaction time from 12 h to 24 h in DMAc increases yield from 36% to 85% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
